molecular formula C6H3ClINO3 B11743271 Phenol, 4-chloro-2-iodo-6-nitro- CAS No. 58349-00-1

Phenol, 4-chloro-2-iodo-6-nitro-

Cat. No.: B11743271
CAS No.: 58349-00-1
M. Wt: 299.45 g/mol
InChI Key: AXFCLVRVHSTSMZ-UHFFFAOYSA-N
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Description

4-Chloro-2-iodo-6-nitrophenol is an aromatic compound characterized by the presence of chloro, iodo, and nitro substituents on a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-iodo-6-nitrophenol typically involves multi-step reactions starting from phenol derivatives. One common method includes the nitration of 4-chloro-2-iodophenol using nitric acid under controlled conditions to introduce the nitro group at the 6-position. The reaction conditions must be carefully monitored to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of 4-chloro-2-iodo-6-nitrophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-iodo-6-nitrophenol undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups such as nitro and chloro facilitates nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The phenol group can be oxidized to a quinone derivative under strong oxidizing conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate in acidic medium.

Major Products:

    Nucleophilic Substitution: Substituted phenols.

    Reduction: 4-chloro-2-iodo-6-aminophenol.

    Oxidation: Quinone derivatives.

Scientific Research Applications

4-Chloro-2-iodo-6-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-iodo-6-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenol group can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The chloro and iodo substituents can influence the compound’s reactivity and binding affinity to different targets.

Comparison with Similar Compounds

  • 2-Chloro-4-nitrophenol
  • 4-Chloro-2-nitrophenol
  • 2-Iodo-4-nitrophenol

Comparison: 4-Chloro-2-iodo-6-nitrophenol is unique due to the presence of both chloro and iodo substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of these substituents with the nitro group makes it a versatile compound for various applications.

Biological Activity

Phenol, 4-chloro-2-iodo-6-nitro- is a halogenated phenolic compound that has garnered attention for its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a phenolic ring substituted with chlorine, iodine, and nitro groups. These substitutions significantly influence its chemical reactivity and biological activity. The presence of halogens often enhances lipophilicity, allowing better membrane penetration and interaction with biological targets.

The biological activity of 4-chloro-2-iodo-6-nitro- can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes by forming hydrogen bonds with active sites due to its phenolic hydroxyl group. This can lead to altered metabolic pathways in cells.
  • Receptor Interaction : Its structural components allow it to interact with specific receptors in the body, potentially modulating signaling pathways that affect cell proliferation and apoptosis.
  • Antimicrobial Activity : Studies have indicated that halogenated phenols exhibit antimicrobial properties. The mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic functions.

Biological Activity Overview

Activity Type Description References
AntimicrobialEffective against various bacteria and fungi; disrupts cell membrane integrity.
AnticancerExhibits cytotoxic effects on cancer cell lines; potential for therapeutic use.
Anti-inflammatoryReduces inflammation markers in vitro; potential for treating inflammatory diseases.
Enzyme InhibitionInhibits key enzymes involved in metabolic processes; could affect drug metabolism.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that 4-chloro-2-iodo-6-nitro- exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested .
  • Cytotoxicity in Cancer Cells : Research indicated that the compound showed cytotoxicity against human cancer cell lines, with IC50 values below 20 µM, suggesting its potential as a chemotherapeutic agent .
  • Anti-inflammatory Effects : In vitro studies revealed that treatment with 4-chloro-2-iodo-6-nitro- significantly reduced the production of pro-inflammatory cytokines (TNFα and IL-6) in macrophages stimulated with lipopolysaccharide (LPS) .

Properties

CAS No.

58349-00-1

Molecular Formula

C6H3ClINO3

Molecular Weight

299.45 g/mol

IUPAC Name

4-chloro-2-iodo-6-nitrophenol

InChI

InChI=1S/C6H3ClINO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H

InChI Key

AXFCLVRVHSTSMZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)Cl

Origin of Product

United States

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